molecular formula C15H17Cl3O3 B3174038 Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate CAS No. 951887-59-5

Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate

Cat. No. B3174038
CAS RN: 951887-59-5
M. Wt: 351.6 g/mol
InChI Key: OTAFIWSCQVQRSD-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate is a chemical compound with the molecular weight of 323.6 . It is a white solid in physical form . The IUPAC name of this compound is 7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13Cl3O3/c14-9-6-8 (7-10 (15)13 (9)16)11 (17)4-2-1-3-5-12 (18)19/h6-7H,1-5H2, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a white solid . It has a molecular weight of 323.6 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • The synthesis of compounds related to Ethyl 7-(3,4,5-trichlorophenyl)-7-oxoheptanoate has been explored, with studies demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential antiproliferative applications (Nurieva et al., 2015).

Chemical Synthesis Processes

  • Research on the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related compound, has been conducted, focusing on process improvements and yield optimization. This work is relevant to the chemical synthesis field, particularly in the development of intermediates for pharmaceuticals (Chen Xin-zhi, 2006).

Analytical Chemistry

  • Analytical methods for determining the purity of Ethyl 7-chloro-2-oxohepanoate have been developed using gas chromatography, highlighting the compound's role in quality control and chemical analysis (Ding Li, 2007).

Polymorphism in Pharmaceutical Compounds

  • Studies on polymorphism, which is critical in the pharmaceutical industry, have been conducted on compounds structurally similar to this compound. This research aids in understanding the physical and chemical properties of drug substances (F. Vogt et al., 2013).

Crystal Structure Analysis

  • Crystal structure analysis of related compounds has been performed, providing insights into molecular geometry and intermolecular interactions. This research is fundamental in the field of material science and drug design (Xianjun Liu et al., 2000).

properties

IUPAC Name

ethyl 7-oxo-7-(3,4,5-trichlorophenyl)heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl3O3/c1-2-21-14(20)7-5-3-4-6-13(19)10-8-11(16)15(18)12(17)9-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAFIWSCQVQRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257531
Record name Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951887-59-5
Record name Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4,5-trichloro-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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